molecular formula C11H11FN2O B14127211 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine CAS No. 1160245-91-9

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine

Cat. No.: B14127211
CAS No.: 1160245-91-9
M. Wt: 206.22 g/mol
InChI Key: VPXXMMNCEUTROL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is a synthetic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorine atom on the phenyl ring, which can be accomplished using fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant drug with similar structural features.

    3-Fluorophenylisoxazole: Another isoxazole derivative with a fluorophenyl group.

Uniqueness

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its ability to interact with biological targets, while the isoxazole ring contributes to its stability and reactivity.

Properties

CAS No.

1160245-91-9

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-3-2-4-9(12)5-8/h2-6,13H,7H2,1H3

InChI Key

VPXXMMNCEUTROL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)C2=CC(=CC=C2)F

Origin of Product

United States

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